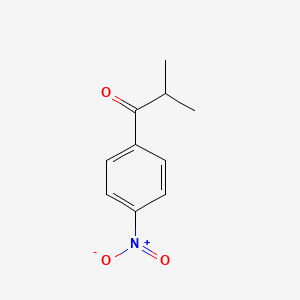
2-Methyl-1-(4-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- Functional Groups : Ketone and nitro group
The presence of the nitro group enhances the compound's reactivity, making it suitable for various chemical transformations.
Organic Synthesis
2-Methyl-1-(4-nitrophenyl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic addition reactions allows it to be transformed into various derivatives that are useful in chemical research and industrial applications.
Applications in Organic Synthesis
- Synthesis of Pharmaceuticals : The compound is utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
- Production of Dyes and Pigments : It is also employed in the manufacture of specialty chemicals, including dyes and pigments due to its vibrant color properties.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
- Antimicrobial Properties : Studies have suggested that the compound can inhibit bacterial growth, which could lead to the development of new antibiotics.
- Anti-inflammatory Effects : Preliminary investigations indicate potential pathways through which this compound may modulate inflammatory responses.
A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition of growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Case Study 2: Synthesis of Derivatives
Research on synthesizing derivatives of this compound has revealed its versatility in creating compounds with enhanced biological activity. One derivative demonstrated improved binding affinity to serotonin receptors, indicating potential applications in treating mood disorders.
Propiedades
Número CAS |
10326-99-5 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-methyl-1-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 |
Clave InChI |
BFZPEWMSTIRNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















